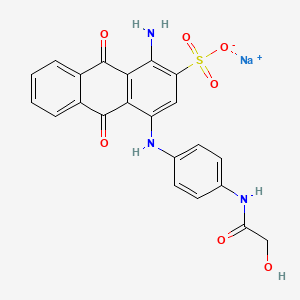
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is a complex organic compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can be achieved through various synthetic routes. One common method involves the reaction of imidazole with appropriate alkylating agents to introduce the heptyl and hydroxyethyl groups. The carboxyethyl group can be introduced through subsequent reactions with carboxylic acid derivatives. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives with modified properties.
Scientific Research Applications
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and materials
Biology: In biological research, the compound can be used as a probe or reagent for studying biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound can be used as an additive or modifier in the production of polymers, coatings, and other materials. Its unique properties can enhance the performance and functionality of these products.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and function. These interactions can lead to various biological effects, such as inhibition or activation of specific pathways, making the compound a valuable tool for studying cellular processes and developing new therapeutic agents.
Comparison with Similar Compounds
1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can be compared with other similar compounds, such as:
1H-Imidazolium, 1-(2-carboxyethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-, inner salt:
1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt: This compound features a heptadecenyl chain, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
70776-59-9 |
|---|---|
Molecular Formula |
C15H28N2O3 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
3-[2-heptyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]propanoate |
InChI |
InChI=1S/C15H28N2O3/c1-2-3-4-5-6-7-14-16(9-8-15(19)20)10-11-17(14)12-13-18/h18H,2-13H2,1H3 |
InChI Key |
FEPOPCWFPPLVFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)


![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)






![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
